molecular formula C8H14O3 B6146476 3-ethoxyoxane-3-carbaldehyde CAS No. 1781075-16-8

3-ethoxyoxane-3-carbaldehyde

Cat. No.: B6146476
CAS No.: 1781075-16-8
M. Wt: 158.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxyoxane-3-carbaldehyde is an organic compound with the molecular formula C8H14O3 It is a member of the oxane family, characterized by an oxane ring substituted with an ethoxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxyoxane-3-carbaldehyde typically involves the reaction of ethyl vinyl ether with formaldehyde in the presence of an acid catalyst. The reaction proceeds through an electrophilic addition mechanism, where the ethyl vinyl ether reacts with formaldehyde to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common in these processes.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxyoxane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 3-ethoxyoxane-3-carboxylic acid.

    Reduction: 3-ethoxyoxane-3-methanol.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxyoxane-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and fine chemicals. Its unique structure allows for the development of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 3-ethoxyoxane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. Further research is needed to fully elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

    3-Methoxyoxane-3-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Propoxyoxane-3-carbaldehyde: Similar structure but with a propoxy group instead of an ethoxy group.

    3-Butoxyoxane-3-carbaldehyde: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness: 3-Ethoxyoxane-3-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The ethoxy group can provide steric hindrance and electronic effects that differentiate it from its analogs, potentially leading to distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-ethoxyoxane-3-carbaldehyde can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Benzaldehyde", "Sodium ethoxide", "Acetic acid", "Sodium borohydride", "Acetic anhydride", "Sodium hydroxide", "Chloroacetaldehyde" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with benzaldehyde in the presence of sodium ethoxide to form 3-phenyl-3-ethoxyoxan-2-one.", "Step 2: The intermediate compound is reduced using sodium borohydride in acetic acid to yield 3-phenyl-3-ethoxyoxan-2-ol.", "Step 3: The alcohol is oxidized using acetic anhydride and sodium hydroxide to form 3-phenyl-3-ethoxyoxan-2-one.", "Step 4: Chloroacetaldehyde is reacted with the ketone in the presence of sodium hydroxide to form 3-ethoxyoxane-3-carbaldehyde." ] }

CAS No.

1781075-16-8

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.